

Optimizing amoxicillin/clavulanic acid dosing regimens for patients with renal impairment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amoxicillin and clavulanic acid*

Cat. No.: *B1600155*

[Get Quote](#)

Technical Support Center: Amoxicillin/Clavulanic Acid Dosing in Renal Impairment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing amoxicillin/clavulanic acid dosing regimens for patients with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is dose adjustment of amoxicillin/clavulanic acid necessary for patients with renal impairment?

A1: Both **amoxicillin and clavulanic acid** are primarily eliminated from the body by the kidneys.^{[1][2]} In patients with impaired renal function, the clearance of these drugs is reduced, leading to their accumulation in the body.^[2] This accumulation can increase the risk of adverse effects, including potential central nervous system toxicity from clavulanic acid.^[1] Therefore, dose adjustments are crucial to maintain therapeutic efficacy while minimizing the risk of toxicity.^{[2][3]}

Q2: What are the general recommendations for oral amoxicillin/clavulanic acid dose adjustment based on creatinine clearance (CrCl)?

A2: Dose adjustments for oral amoxicillin/clavulanic acid are based on the patient's glomerular filtration rate (GFR) or creatinine clearance (CrCl). It is important to note that the 875 mg tablet should not be used in patients with a CrCl <30 mL/min.[4][5][6][7][8] For patients with a CrCl between 10 and 30 mL/min, the recommended dose is 250-500 mg every 12 hours.[4][5][6][8] For patients with a CrCl <10 mL/min, the dose should be reduced to 250-500 mg every 24 hours.[4][5][6][8][9]

Q3: How should amoxicillin/clavulanic acid be dosed in patients undergoing hemodialysis?

A3: Both **amoxicillin and clavulanic acid** are significantly removed by hemodialysis.[9][10][11] Therefore, patients on hemodialysis should receive a dose of 250-500 mg every 24 hours.[4][5][6][9][12] Crucially, an additional dose should be administered both during and at the end of each dialysis session to maintain therapeutic drug levels.[4][5][6][9][12]

Q4: Are there specific dosing recommendations for the intravenous (IV) formulation in renal impairment?

A4: Yes, for the IV formulation, no dose adjustment is needed if the CrCl is >30 mL/min. For a CrCl of 10-30 mL/min, the recommended dose is 500mg/100mg IV every 8 hours. If the CrCl is <10 mL/min, the dose should be adjusted to 500mg/100mg IV every 12 hours. For patients on hemodialysis, the recommended IV dose is 500mg/100mg every 8 hours, as the drug is cleared by dialysis.[13]

Q5: How does renal impairment affect the pharmacokinetics of **amoxicillin and clavulanic acid** differently?

A5: The clearance of amoxicillin is more significantly affected by renal impairment than that of clavulanic acid.[2][14] This leads to a higher ratio of amoxicillin to clavulanic acid in the plasma of patients with renal dysfunction.[2][14] For instance, in individuals with normal renal function (GFR >75 ml/min), the amoxicillin to clavulanic acid ratio is approximately 4.9:1, whereas in patients on hemodialysis, this ratio can increase to about 14.7:1.[2][14]

Troubleshooting Guides for Experimental Studies

Issue 1: High variability in pharmacokinetic data from subjects with renal impairment.

- Possible Cause: Inconsistent classification of renal impairment severity.

- Troubleshooting Steps:
 - Ensure consistent and accurate estimation of creatinine clearance for subject stratification. The Cockcroft-Gault or MDRD equations are commonly used.[15]
 - Standardize the timing of blood sample collection in relation to drug administration and, for dialysis patients, in relation to the dialysis session.
 - Account for potential co-morbidities, such as hepatic impairment, which can also affect drug clearance.[11]

Issue 2: Difficulty in establishing a therapeutic window in a preclinical model of renal impairment.

- Possible Cause: The animal model may not accurately reflect the changes in drug metabolism and excretion seen in humans with chronic kidney disease.
- Troubleshooting Steps:
 - Validate the animal model by comparing the pharmacokinetic profiles of **amoxicillin and clavulanic acid** with known human data in renal impairment.
 - Consider using a step-wise dose-finding study design to carefully titrate the dose and identify a therapeutic range that balances efficacy and toxicity.
 - Monitor relevant biomarkers of efficacy and toxicity in the animal model.

Issue 3: Inaccurate quantification of **amoxicillin and clavulanic acid** in plasma samples.

- Possible Cause: Suboptimal sample preparation or analytical methodology.
- Troubleshooting Steps:
 - Optimize the protein precipitation step. Acetonitrile is commonly used for this purpose.[16]
 - Ensure the stability of both analytes in plasma samples, especially clavulanic acid which can be unstable. Samples should be processed and stored appropriately (e.g., at -80°C).

- Use a validated and sensitive analytical method, such as HPLC-MS/MS, for simultaneous quantification.[\[16\]](#)[\[17\]](#) The use of an appropriate internal standard is critical for accuracy.[\[16\]](#)

Data Presentation

Table 1: Recommended Oral Amoxicillin/Clavulanic Acid Dosing in Renal Impairment

Creatinine Clearance (mL/min)	Recommended Dose	Special Considerations
>30	No dosage adjustment necessary	
10-30	250-500 mg every 12 hours	Do not use the 875 mg tablet. [4] [5] [6]
<10	250-500 mg every 24 hours	Do not use the 875 mg tablet. [4] [5] [6] [9]
Hemodialysis	250-500 mg every 24 hours	Administer an additional dose during and at the end of dialysis. [4] [5] [6] [9] [12]
Peritoneal Dialysis	Follow recommendations for CrCl <10 mL/min	Supplemental doses are generally not necessary as with hemodialysis. [9]

Table 2: Pharmacokinetic Parameters of Amoxicillin in Renal Impairment and Hemodialysis

Parameter	Normal Renal Function (approx.)	End-Stage Renal Disease (Non-Dialysis Day)	During Hemodialysis
Half-life (t _{1/2})	~1.3 hours	13.6 hours[9][11]	2.3 hours[9][11]
Total Serum Clearance	High	14.4 mL/min[11]	91.5 mL/min[11]
Fractional Drug Removal during 4h HD	N/A	N/A	64%[9][10][11]

Table 3: Pharmacokinetic Parameters of Clavulanic Acid in Renal Impairment and Hemodialysis

Parameter	Normal Renal Function (approx.)	End-Stage Renal Disease (Non-Dialysis Day)	During Hemodialysis
Half-life (t _{1/2})	~1 hour	3.05 hours[9][11]	1.19 hours[9][11]
Total Serum Clearance	High	43.6 mL/min[11]	136 mL/min[11]
Fractional Drug Removal during 4h HD	N/A	N/A	65%[9][10][11]

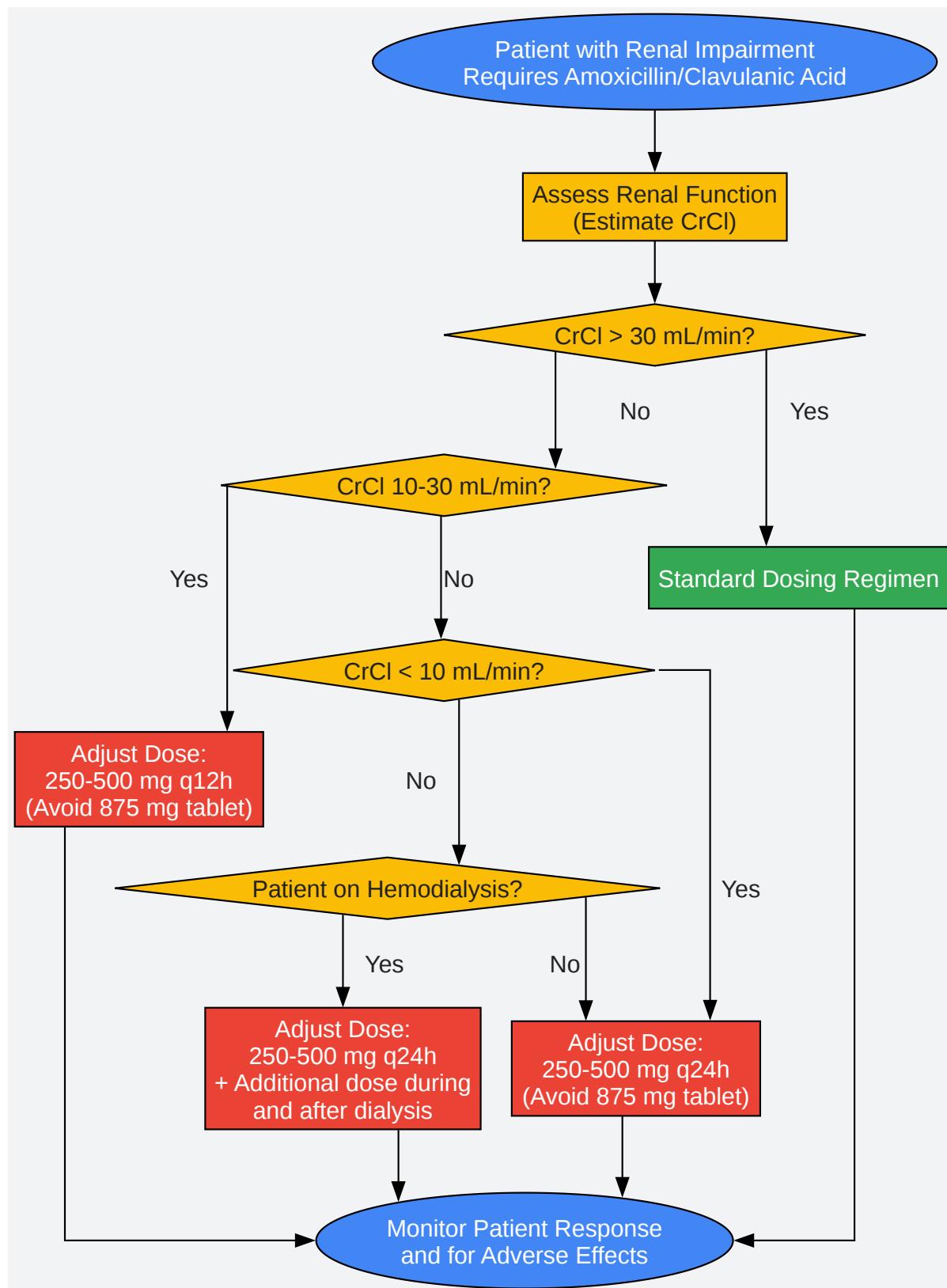
Experimental Protocols

Protocol 1: Pharmacokinetic Study Design in Patients with Renal Impairment

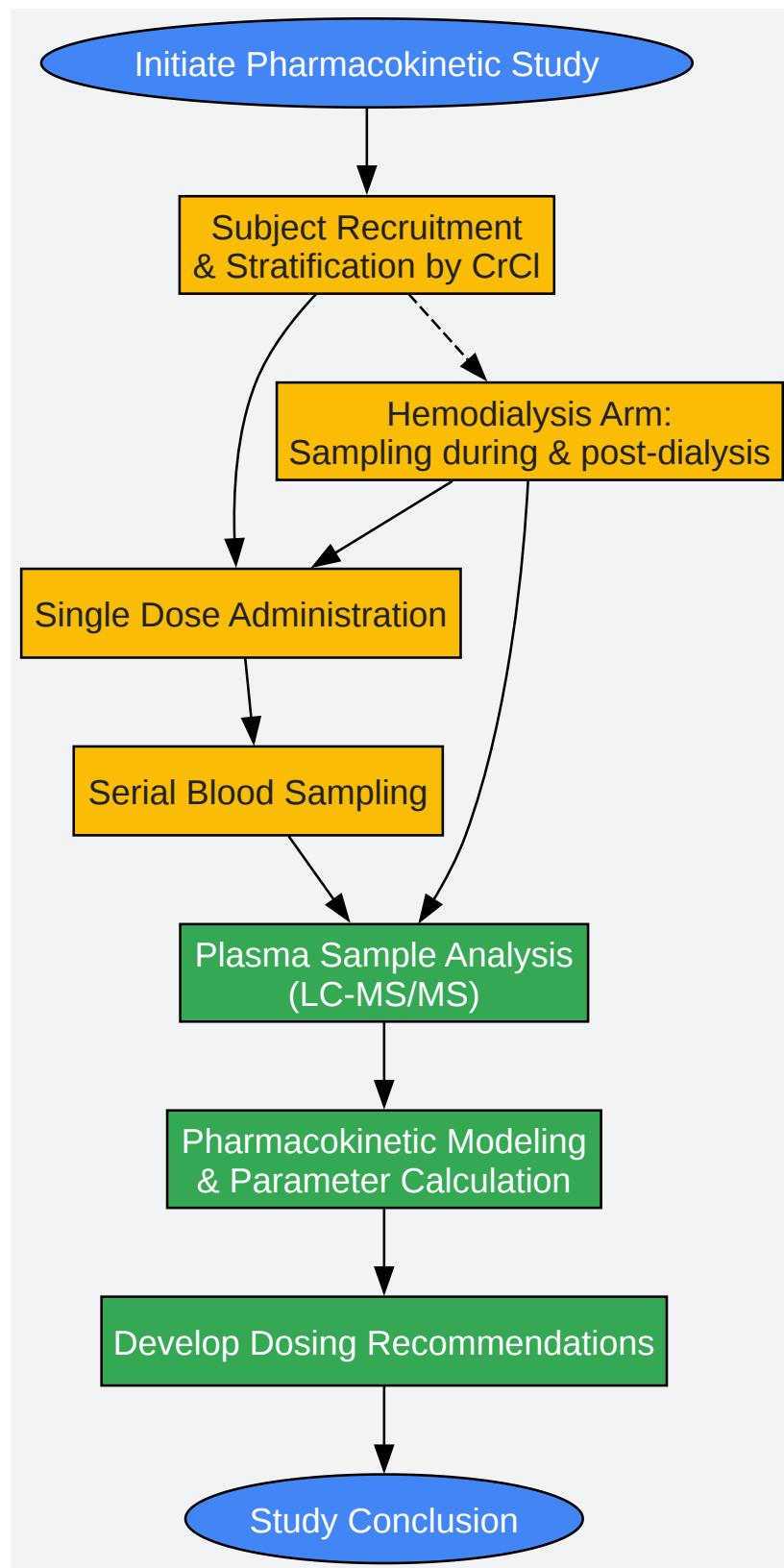
This protocol outlines a general approach for a clinical study to evaluate the pharmacokinetics of amoxicillin/clavulanic acid in this patient population, based on FDA guidance.[18][19]

- Subject Recruitment and Stratification:
 - Recruit subjects into cohorts based on their estimated creatinine clearance (e.g., normal, mild, moderate, severe impairment, and end-stage renal disease on hemodialysis).[20][21]

- Ensure cohorts are matched for age, sex, and body mass index where possible to minimize variability.[22]
- Drug Administration:
 - Administer a single oral dose of amoxicillin/clavulanic acid.[20]
 - For hemodialysis patients, the study should include two phases: one on a non-dialysis day and one on a dialysis day, with the drug administered before the dialysis session.[11][22]
- Pharmacokinetic Sampling:
 - Collect serial blood samples at predefined time points (e.g., pre-dose, and at multiple intervals post-dose) to adequately characterize the concentration-time profile. Sampling should extend to at least 3 times the expected half-life of the drug in each group.[22]
 - For hemodialysis patients, collect samples before, during, and after the dialysis session.
- Bioanalytical Method:
 - Simultaneously quantify **amoxicillin and clavulanic acid** concentrations in plasma using a validated LC-MS/MS method.[16][17][23]
- Data Analysis:
 - Calculate key pharmacokinetic parameters for both **amoxicillin and clavulanic acid** for each cohort.
 - Analyze the relationship between renal function (e.g., CrCl) and drug clearance.


Protocol 2: Sample Preparation and Analysis of **Amoxicillin and Clavulanic Acid** in Human Plasma by HPLC-MS/MS

This is a representative protocol for the bioanalysis of **amoxicillin and clavulanic acid**.


- Sample Preparation (Protein Precipitation):
 - To a 100 µL plasma sample, add an internal standard.

- Add 400 µL of cold acetonitrile to precipitate plasma proteins.[16]
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
- Chromatographic Conditions:
 - Use a C8 or C18 reversed-phase column.[16][24]
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile).[16][17]
- Mass Spectrometric Detection:
 - Utilize an electrospray ionization (ESI) source, typically in negative ion mode for both analytes.[16]
 - Monitor the specific precursor-to-product ion transitions for amoxicillin, clavulanic acid, and the internal standard in multiple reaction monitoring (MRM) mode for quantification.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Amoxicillin/Clavulanic Acid Dose Adjustment in Renal Impairment.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a Pharmacokinetic Study in Renal Impairment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. globalrph.com [globalrph.com]
- 5. Augmentin, Augmentin XR (amoxicillin/clavulanate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Augmentin Dosage Guide - Drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Pharmacokinetics of amoxycillin and clavulanic acid in haemodialysis patients following intravenous administration of Augmentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Renal dosing and insufficiency: Drug dosing considerations - Sunnybrook Health Sciences Centre [sunnybrook.ca]
- 14. researchgate.net [researchgate.net]
- 15. unmc.edu [unmc.edu]
- 16. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC-ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]

- 20. [tandfonline.com](#) [tandfonline.com]
- 21. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 12 Questions to Help Guide Renal Impairment PK Study Design - Celerion [celerion.com]
- 23. [mdpi.com](#) [mdpi.com]
- 24. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimizing amoxicillin/clavulanic acid dosing regimens for patients with renal impairment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600155#optimizing-amoxicillin-clavulanic-acid-dosing-regimens-for-patients-with-renal-impairment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com